The Chemical Profile of Sudan II: An In-depth Technical Guide
The Chemical Profile of Sudan II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Sudan II (Solvent Orange 7), a synthetic azo dye. The information presented herein is intended to support research, development, and analytical activities involving this compound. All quantitative data has been summarized for clarity, and detailed experimental protocols are provided for key analytical and synthetic procedures.
Core Chemical Properties of Sudan II
Sudan II is a lysochrome (fat-soluble) diazo dye. It presents as a red to orange-brownish powder and is known for its use as a staining agent in microscopy, particularly for triglycerides.[1][2][3] Its chemical structure features a substituted phenyl group linked to a naphthol moiety via an azo bridge.
Physicochemical Data
A summary of the key physicochemical properties of Sudan II is presented in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol | [4] |
| Synonyms | Solvent Orange 7, C.I. 12140, Sudan Red II | [5] |
| Chemical Formula | C₁₈H₁₆N₂O | |
| Molecular Weight | 276.33 g/mol | |
| Appearance | Red to orange-brownish powder | |
| Melting Point | 156–158 °C | |
| Solubility | DMSO: 30 mg/mLEthanol: 1 mg/mLChloroform: 10 mg/mLWater: InsolubleOther Solvents: Soluble in acetone and benzene. | |
| Maximum Absorption (λmax) | 493 nm (in methanol)420 nm (secondary peak in methanol) |
Spectral Characteristics
The spectral properties of Sudan II are crucial for its identification and quantification.
-
UV-Visible Spectroscopy: In methanol, Sudan II exhibits a primary absorption maximum at approximately 493 nm and a secondary peak around 420 nm. A study of a mixture of Sudan I and II in ethanol showed a maximum absorption at 490 nm.
-
Infrared (IR) Spectroscopy: The IR spectrum of Sudan II is characterized by bands corresponding to its functional groups, including the azo (-N=N-) and hydroxyl (-OH) groups.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Sudan II are outlined below. These protocols are based on established procedures for azo dyes and analytical techniques for Sudan dye detection.
Synthesis of Sudan II via Diazotization and Azo Coupling
This protocol describes a general method for the synthesis of azo dyes, which is applicable to Sudan II. The synthesis is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.
Step 1: Diazotization of 2,4-Dimethylaniline
-
Dissolve 2,4-dimethylaniline in a cold aqueous solution of a strong acid, typically hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
The reaction mixture will form the corresponding diazonium salt. This intermediate is unstable and should be used immediately in the next step.
Step 2: Azo Coupling with 2-Naphthol
-
Prepare a solution of 2-naphthol in an aqueous alkaline solution, such as sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the 2-naphthol solution with constant stirring.
-
An electrophilic aromatic substitution will occur, resulting in the formation of the Sudan II azo dye as a colored precipitate.
-
Isolate the precipitate by filtration, wash it with cold water, and dry it.
High-Performance Liquid Chromatography (HPLC) Analysis of Sudan II
This protocol outlines a reversed-phase HPLC method for the separation and detection of Sudan II, adapted from methods for the analysis of Sudan dyes in various matrices.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of Sudan II in HPLC-grade methanol. Store this solution at 4°C in a foil-wrapped container to prevent photodegradation.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for calibration.
-
Sample Preparation (from a solid matrix):
-
Homogenize a known weight of the sample.
-
Extract the dye with a suitable organic solvent, such as acetonitrile or a mixture of acetone, dichloromethane, and methanol.
-
Centrifuge or filter the extract to remove solid particles.
-
The extract may require a cleanup step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the mobile phase or methanol before injection.
-
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of methanol and water or a gradient elution with acetonitrile and water is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV-Vis or photodiode array (PDA) detector set at the maximum absorption wavelength of Sudan II (493 nm) is used for detection.
Visualizations
The following diagrams illustrate the synthesis workflow for azo dyes and a typical experimental workflow for the HPLC analysis of Sudan II.
Caption: General synthesis workflow for Sudan II via diazotization and azo coupling.
Caption: Experimental workflow for the HPLC analysis of Sudan II.
References
- 1. thamesrestek.co.uk [thamesrestek.co.uk]
- 2. Development and validation of a confirmatory HPLC method for simultaneous determination of Sudan dyes in animal tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sudan II - Wikipedia [en.wikipedia.org]
- 4. Sudan II | C18H16N2O | CID 18386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
